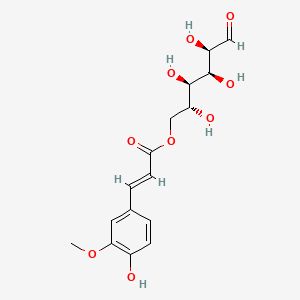

6-O-Feruloylglucose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-O-Feruloylglucose: is a natural compound belonging to the ester class of chemicals. It is a derivative of ferulic acid and glucose, with the ferulic acid moiety esterified at the 6th position of the glucose molecule. This compound is known for its antioxidant properties and is found in various plants, including wheat, barley, and apples .

Mechanism of Action

Target of Action

6-O-Feruloylglucose is a phenylpropanoid glycoside that primarily targets wild-type strains of Escherichia coli . These bacteria play a crucial role in the gut microbiota and can influence various physiological processes.

Mode of Action

The compound interacts with its targets by inhibiting their growth . This inhibition is likely due to the compound’s antioxidant properties, which can neutralize harmful free radicals in the bacterial cells .

Biochemical Pathways

It’s known that the compound has potential use in repairing mechanisms to combat oxidative dna damage . This suggests that it may affect pathways related to DNA repair and oxidative stress response.

Result of Action

The primary result of this compound’s action is the inhibition of growth in wild-type strains of Escherichia coli . This can potentially alter the composition of the gut microbiota, affecting various physiological processes. Additionally, the compound’s antioxidant properties can help protect cells from oxidative damage .

Biochemical Analysis

Biochemical Properties

6-O-Feruloylglucose is known for its antioxidant activity This suggests that it may interact with various enzymes, proteins, and other biomolecules involved in oxidative stress pathways

Cellular Effects

This compound has been found to inhibit the growth of wild-type strains of Escherichia coli, but not mutants resistant to oxidative DNA damage This suggests that this compound may influence cell function by modulating oxidative stress responses

Molecular Mechanism

Given its antioxidant properties , it may exert its effects at the molecular level by scavenging reactive oxygen species, thereby preventing oxidative damage to biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-O-Feruloylglucose can be synthesized through chemical methods, although these are typically used on a laboratory scale. The synthesis involves the esterification of ferulic acid with glucose under specific conditions. The reaction generally requires a catalyst and is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetone .

Industrial Production Methods: Industrial production of this compound is more commonly achieved through extraction from natural sources. Plants like wheat, barley, and apples are rich in this compound. The extraction process involves several steps, including solvent extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 6-O-Feruloylglucose undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the ferulic acid moiety to its corresponding alcohol.

Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield ferulic acid and glucose.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are typically used.

Substitution: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives of ferulic acid.

Substitution: Free ferulic acid and glucose.

Scientific Research Applications

6-O-Feruloylglucose has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

Biology: Its antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.

Medicine: Research has shown its potential in protecting cells from oxidative damage, which is relevant in conditions like cancer and neurodegenerative diseases.

Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant properties

Comparison with Similar Compounds

- 1-O-Feruloylglucose

- 2-O-Feruloylglucose

- 4-O-Feruloylglucose

- 6-O-Sinapoylglucose

- 5-O-Coumaroylquinic acid

- 4-O-Feruloylquinic acid

- 5-O-Feruloylquinic acid

Comparison: 6-O-Feruloylglucose is unique due to its specific esterification at the 6th position of glucose, which may influence its solubility and reactivity compared to other feruloylglucose isomers. Its antioxidant properties are comparable to those of other ferulic acid derivatives, but its specific structure may offer distinct advantages in certain applications, such as enhanced stability in cosmetic formulations .

Properties

IUPAC Name |

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-24-13-6-9(2-4-10(13)18)3-5-14(21)25-8-12(20)16(23)15(22)11(19)7-17/h2-7,11-12,15-16,18-20,22-23H,8H2,1H3/b5-3+/t11-,12+,15+,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBITMSCIPALTP-LFJMMHPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC(C(C(C(C=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is significant about the identification of 6-O-Feruloylglucose in Amontillado sherry wine?

A1: This study marks the first-time identification of this compound in Sherry wines. [] Researchers utilized high-speed counter-current chromatography (HSCCC) and HPLC-DAD-MS to comprehensively analyze the phenolic composition of Amontillado sherry, revealing this previously unreported compound. This discovery expands our understanding of the complex chemical profile of Sherry wines and hints at the potential presence of this compound in other food and beverage sources.

Q2: Does the research suggest any potential benefits associated with the identified compounds, including this compound?

A2: While the study primarily focuses on identifying and characterizing compounds in Amontillado sherry, it does note that fractions containing compounds like gallic acid, protocatechuic acid, protocatechualdehyde, trans-caftaric acid, syringic acid, isovanillin, and tyrosol exhibited higher antioxidant capacity (ABTS). [] Although this compound isn't explicitly mentioned in this context, its presence alongside these other phenolic compounds with known antioxidant properties suggests it may also contribute to the overall antioxidant potential of the wine. Further research is needed to confirm the specific properties and potential benefits of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B599398.png)

![Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide](/img/structure/B599404.png)

![[4-(1,3-Oxazol-5-yl)phenyl]methanol](/img/structure/B599410.png)

![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)